molecular formula C9H4F4 B2953171 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene CAS No. 1823923-07-4

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B2953171
CAS No.: 1823923-07-4
M. Wt: 188.125
InChI Key: VDKRXIZSKMGQKQ-UHFFFAOYSA-N
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Description

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound with a benzene core substituted at three positions:

  • 1-position: Ethynyl group (–C≡CH).
  • 2-position: Trifluoromethyl group (–CF₃).
  • 3-position: Fluorine atom (–F).

This compound’s structural uniqueness arises from the synergistic effects of electron-withdrawing (–CF₃ and –F) and reactive (–C≡CH) groups. Its applications may include materials science, particularly in covalent functionalization of carbon-based nanomaterials via click chemistry, as seen in related ethynyl-trifluoromethyl benzene derivatives .

Properties

IUPAC Name

1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKRXIZSKMGQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the reaction of 3-fluoro-2-(trifluoromethyl)benzene with acetylene in the presence of a suitable catalyst. The reaction typically requires elevated temperatures and pressures to facilitate the formation of the ethynyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, such as hydrogen halides or halogens, to form substituted alkenes or alkynes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under mild conditions.

    Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield fluoro-substituted derivatives, while addition reactions can produce halogenated alkenes or alkynes.

Scientific Research Applications

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene is an organic compound with a benzene ring substituted with an ethynyl group at the first position, a fluorine atom at the third position, and a trifluoromethyl group at the second position. It has the molecular formula C9H4F4C_9H_4F_4 and a molecular weight of approximately 188.12 g/mol. The ethynyl group enhances its reactivity, while the fluorinated substituents contribute to its unique physical and chemical properties, such as increased electronegativity and potential lipophilicity.

Applications

This compound has applications spanning chemical research and pharmaceuticals. The uniqueness of the compound lies in the specific positioning of its substituents, which imparts distinct chemical properties that enhance its reactivity and stability compared to similar compounds. The combination of an ethynyl group with fluoro and trifluoromethyl groups makes it valuable for research and industrial applications.

Chemical Research

  • It serves as a valuable building block in organic synthesis for developing new materials.

Pharmaceuticals

  • The compound is being explored for its potential in drug design. Initial studies suggest potential antimicrobial and anticancer properties due to its unique structure and reactivity, which may allow it to interact with biological targets, influencing cellular pathways and potentially leading to therapeutic effects.

Mechanism of Action

The mechanism by which 1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the ethynyl group can act as a nucleophile or electrophile, facilitating various transformations. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and stability by altering electron density and steric effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Functional Groups Synthesis Method (Example) Applications/Reactivity
This compound –C≡CH (1), –CF₃ (2), –F (3) Ethynyl, –CF₃, –F Likely via coupling of ethynyl with halogenated benzene Nanomaterial functionalization
1-Ethynyl-4-(trifluoromethyl)benzene –C≡CH (1), –CF₃ (4) Ethynyl, –CF₃ CuAAC reaction for CNT functionalization Covalent attachment to carbon nanotubes
1-Chloro-2-nitro-4-(trifluoromethyl)benzene –Cl (1), –NO₂ (2), –CF₃ (4) –Cl, nitro, –CF₃ Direct coupling with indolylzinc chloride Intermediate in heterocycle synthesis
1-Fluoro-4-(trifluoromethyl)benzene –F (1), –CF₃ (4) –F, –CF₃ Not specified (CRC data) Solvent or fluorinated building block
1-Ethynyl-3,5-bis(trifluoromethyl)benzene –C≡CH (1), –CF₃ (3,5) Ethynyl, dual –CF₃ Cyclization with dimethylfuran Precursor to biphenyl derivatives

Substituent Effects on Reactivity and Physical Properties

  • Electron-Withdrawing Groups :
    The –CF₃ and –F groups in the ortho (2) and meta (3) positions enhance electrophilic substitution resistance but activate the ethynyl group for click chemistry. Comparatively, 1-ethynyl-4-(trifluoromethyl)benzene (para–CF₃) exhibits lower steric hindrance, favoring reactions like CuAAC .
  • Ethynyl Reactivity: Ethynyl groups enable covalent bonding in nanomaterial functionalization. However, substituent positioning affects reactivity; for example, 1-ethynyl-3,5-bis(trifluoromethyl)benzene’s dual –CF₃ groups may reduce solubility .
  • Separation Challenges :
    Compounds with similar substituents (e.g., meta vs. para fluorine) often share nearly identical physical properties (e.g., boiling points), complicating purification .

Critical Data from Authoritative Sources

The CRC Handbook of Chemistry and Physics provides critical constants for related compounds:

Compound (Formula) Critical Temperature (K) Critical Pressure (MPa)
1-Fluoro-4-(trifluoromethyl)benzene 602 (estimated) 3.2 (estimated)
1-Chloro-2-(trifluoromethyl)benzene 628 3.5

While data for this compound is unavailable, trends suggest its critical constants would differ due to the ethynyl group’s linear geometry and reduced molecular symmetry.

Biological Activity

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene is an organic compound with a unique molecular structure that includes an ethynyl group, a fluorine atom, and a trifluoromethyl group. This composition imparts significant biological activity, making it a subject of ongoing research in various fields, including medicinal chemistry and pharmacology.

  • Molecular Formula : C₉H₄F₄
  • Molecular Weight : Approximately 188.12 g/mol
  • Structure : The compound features a benzene ring substituted with an ethynyl group at position 1, a fluorine atom at position 3, and a trifluoromethyl group at position 2. This arrangement enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Initial studies suggest that this compound exhibits potential antimicrobial properties. The presence of fluorinated groups is known to enhance the lipophilicity and bioactivity of compounds, potentially leading to increased efficacy against various pathogens.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties. The unique structure allows it to interact with cellular pathways, potentially inhibiting tumor growth. Specific studies are required to elucidate the precise mechanisms by which it exerts these effects.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for assessing its pharmacological profiles. Current research focuses on:

  • Protein Interactions : Investigating how the compound binds to specific proteins and enzymes involved in disease pathways.
  • Cellular Pathways : Analyzing its influence on signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related compounds, providing insights into the potential effects of this compound:

  • Inflammatory Response : Research on structurally similar compounds has shown significant inhibition of inflammatory cytokines, suggesting a potential role in managing inflammatory diseases .
  • Kinase Inhibition : Compounds with similar fluorinated structures have been evaluated for their ability to inhibit specific kinases associated with cancer progression, indicating that this compound may also target these pathways .
Compound NameBiological ActivityReference
This compoundAntimicrobial, Anticancer
Similar Fluorinated CompoundsAnti-inflammatory, Kinase inhibition

Safety and Toxicology

While the biological activity of this compound shows promise, understanding its safety profile is essential. Preliminary assessments indicate that some fluorinated compounds can exhibit toxicity due to metabolic byproducts . Further toxicological studies are necessary to evaluate the safety of this compound in clinical applications.

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